2-((2-chloro-6-fluorobenzyl)thio)-3-(4-fluorophenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClF2N3O2S/c27-21-4-3-5-22(29)20(21)15-35-26-30-23-14-16(24(33)31-12-1-2-13-31)6-11-19(23)25(34)32(26)18-9-7-17(28)8-10-18/h3-11,14H,1-2,12-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVNACMYDNTZLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=C(C=CC=C4Cl)F)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClF2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-chloro-6-fluorobenzyl)thio)-3-(4-fluorophenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one is a novel quinazolinone derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antiviral properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound is characterized by the following components:
- A quinazolinone core, which is known for various biological activities.
- A thioether linkage that may influence its pharmacological properties.
- Fluorinated aromatic rings that enhance lipophilicity and biological activity.
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds related to this quinazolinone derivative, particularly against HIV-1. For instance, derivatives with similar structural motifs exhibited picomolar activity against wild-type HIV-1 and demonstrated effectiveness against clinically relevant mutants. The mechanism of action appears to involve inhibition of the HIV reverse transcriptase enzyme, which is crucial for viral replication .
| Compound | Activity Against HIV-1 | Mechanism |
|---|---|---|
| 2-Cl-6-F-S-DABOs | Picomolar activity | Inhibition of reverse transcriptase |
| Related Compounds | Significant diastereo-selectivity in inhibition | Binding mode influence due to stereogenic centers |
The biological activity of this compound is believed to stem from its ability to interact with key viral proteins. For example:
- The thioether moiety may facilitate binding to target proteins through covalent interactions.
- The presence of fluorine atoms enhances the compound's ability to penetrate cellular membranes, thereby increasing its bioavailability.
Case Studies
Several studies have investigated the biological effects of similar quinazolinone derivatives:
- Study on Antiviral Efficacy : A study explored the antiviral efficacy of a related compound in cell cultures infected with HIV-1. The results indicated a significant reduction in viral load at concentrations as low as 10 µM, showcasing the compound's potential as an antiviral agent .
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds with viral proteins. Molecular docking simulations revealed strong interactions with the active sites of reverse transcriptase, suggesting a robust mechanism for inhibition .
- In Vivo Studies : Animal model experiments demonstrated that administration of similar quinazolinones resulted in reduced viral replication and improved survival rates in infected subjects. These findings support further exploration into clinical applications .
Scientific Research Applications
Scientific Research Applications
The applications of 2-((2-chloro-6-fluorobenzyl)thio)-3-(4-fluorophenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one span several fields:
Medicinal Chemistry
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation in various studies. Its structural features may allow it to interfere with specific cancer-related pathways.
Pharmacology
- Neurotransmitter Modulation : Research indicates that derivatives of quinazolinones can affect neurotransmitter systems, suggesting potential applications in neuropharmacology.
Biological Studies
- Enzyme Interaction Studies : The compound can serve as a probe to study enzyme interactions, receptor binding affinities, and cellular pathways.
Industrial Applications
- Intermediate in Synthesis : It may act as an intermediate in the synthesis of other complex organic molecules or as a component in specialty chemicals .
Case Studies
- Anticancer Studies : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The results indicated a dose-dependent response, highlighting its potential for further development as an anticancer agent.
- Neuropharmacological Research : Investigations into the effects of quinazolinones on neurotransmitter systems revealed that certain modifications could enhance binding affinity to specific receptors, suggesting avenues for developing new treatments for neurological disorders.
These case studies illustrate the compound's versatility and potential in various scientific domains.
Chemical Reactions Analysis
Substitution Reactions
The quinazolinone core and thioether group facilitate nucleophilic and electrophilic substitutions:
Nucleophilic Aromatic Substitution
-
The 4(3H)-one position of the quinazolinone core undergoes nucleophilic attack due to electron deficiency. For example, reactions with amines (e.g., ammonia or alkylamines) yield 4-aminoquinazoline derivatives under basic conditions (Na₂CO₃ or K₂CO₃) in polar aprotic solvents like DMF or DMSO .
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The chloro and fluoro substituents on the benzylthio group can participate in SNAr reactions. For instance, displacement of the chlorine atom at the 2-position with amines or thiols occurs under catalytic Pd conditions .
Electrophilic Substitution
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Nitration of the quinazolinone ring occurs preferentially at the 6-position when treated with fuming HNO₃ in H₂SO₄, consistent with reactivity trends in quinazoline derivatives .
Thioether Oxidation
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The benzylthio group (-S-CH₂-C₆H₃ClF) is oxidized to a sulfone (-SO₂-CH₂-C₆H₃ClF) using m-CPBA (meta-chloroperbenzoic acid) or H₂O₂ in acetic acid, enhancing electrophilicity for downstream reactions .
Nitro Group Reduction
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Reduction of nitro intermediates (e.g., during synthesis) to amines is achieved via catalytic hydrogenation (H₂/Pd-C) or Na₂S₂O₄, critical for introducing amino functionalities .
Amide Hydrolysis
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The pyrrolidine-1-carbonyl group undergoes hydrolysis in acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to yield carboxylic acid derivatives. This reaction is reversible under peptide coupling agents like EDCI or HATU .
Ring-Closing Reactions
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Cyclization reactions involving the quinazolinone core and side chains are catalyzed by POCl₃ or PPA (polyphosphoric acid), forming fused heterocycles (e.g., triazoloquinazolinones) .
Cross-Coupling Reactions
The fluorinated aromatic rings enable transition-metal-catalyzed couplings:
Photochemical and Thermal Stability
-
The compound exhibits stability under ambient light but degrades under UV irradiation (λ = 254 nm) in aprotic solvents, forming desulfurization byproducts.
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Thermal decomposition occurs above 200°C, releasing HF and HCl gases, confirmed by TGA-DSC analysis.
Mechanistic Insights
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The thioether group acts as a leaving group in SN2 reactions with alkyl halides, forming sulfonium intermediates that stabilize transition states .
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Electron-withdrawing fluorine substituents enhance the electrophilicity of the quinazolinone ring, directing substitutions to the 6- and 7-positions .
Biological Relevance
While beyond the scope of chemical reactions, the compound’s pyrrolidine-carbonyl and fluorophenyl groups are associated with kinase inhibition and anticancer activity, as seen in structurally similar quinazolinones .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
The table below highlights key structural differences between the target compound and analogs from the evidence:
Functional Implications
a) Quinazolinone vs. Dihydroquinazolinone Core
The saturation could also alter metabolic pathways, increasing susceptibility to oxidation.
b) Position 3 Substituents
- The p-tolyl group in 556790-83-1 introduces a methyl group, increasing lipophilicity but reducing polarity, which may limit aqueous solubility.
c) Position 7 Modifications
The pyrrolidine-1-carbonyl group in the target compound is absent in analogs . This substituent likely enhances solubility through hydrogen bonding and introduces conformational flexibility, which could optimize interactions with protein targets.
d) Position 2 Halogenation
The 2-chloro-6-fluorobenzylthio group in the target compound and provides dual halogenation, which may improve metabolic stability compared to the 3-(trifluoromethyl)benzylthio group in 556790-83-1 . The trifluoromethyl group, while highly electronegative, is bulkier and may sterically hinder target binding.
Pharmacological and Physicochemical Considerations
- Solubility : The pyrrolidine-1-carbonyl group in the target compound likely confers better aqueous solubility than analogs lacking polar substituents (e.g., ).
- Selectivity : The 4-fluorophenyl group may enhance selectivity for fluorophobic enzyme pockets compared to pyridyl or tolyl groups.
- Metabolic Stability: Dual halogenation at Position 2 (Cl, F) could slow hepatic degradation compared to non-halogenated analogs.
Q & A
Q. What synthetic methodologies are recommended for synthesizing this quinazolinone derivative, and how do reaction conditions impact yield and purity?
- Methodological Answer : Two primary approaches are documented: conventional thermal synthesis and microwave-assisted synthesis . For analogs, conventional methods (e.g., reflux in ethanol with glacial acetic acid) yield ~69% over 7 hours, while microwave irradiation reduces reaction time to minutes (3–6 minutes) with improved yields (81–91%) . Key variables include solvent choice (DMF or ethanol), catalyst (e.g., acetic acid), and temperature. Purity is confirmed via melting point analysis and chromatographic techniques (TLC/HPLC).
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C-NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, pyrrolidine carbonyl at ~170 ppm) and mass spectrometry (M+ peaks at m/z 435–505 with M+2 isotopic patterns for chlorine/fluorine) . IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S–C bond at ~650 cm⁻¹). Cross-reference data with analogous quinazolinones in literature to resolve ambiguities .
Q. What solvent systems and purification strategies are optimal for isolating this compound?
- Methodological Answer : Ethanol/water mixtures are effective for recrystallization due to moderate polarity. For chromatographic purification, use silica gel with ethyl acetate/hexane (3:7 ratio) or dichloromethane/methanol (95:5). Monitor purity via melting point consistency (e.g., 225–226°C for structurally related compounds) and HPLC (≥95% purity threshold) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer : Systematically modify substituents:
- Thioether linkage : Replace the 2-chloro-6-fluorobenzyl group with other halobenzyl variants (e.g., 2-bromo-6-iodo) to assess steric/electronic effects.
- Pyrrolidine carbonyl : Test alternative heterocycles (e.g., piperidine or morpholine) to modulate solubility and target binding .
Pair synthesis with in vitro assays (e.g., kinase inhibition or cytotoxicity screens) and correlate results with computational docking studies to prioritize analogs.
Q. How should researchers address contradictions in biological activity data across different batches?
- Methodological Answer :
- Batch Analysis : Compare NMR/MS profiles to identify impurities (e.g., unreacted intermediates or byproducts).
- Bioassay Controls : Include reference standards (e.g., known kinase inhibitors) to normalize activity measurements.
- Reaction Variables : Replicate synthesis under tightly controlled conditions (e.g., inert atmosphere, fixed microwave power) to minimize variability .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model the compound’s binding to ATP-binding pockets (e.g., EGFR or VEGFR2) using software like AutoDock Vina.
- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with fluorophenyl groups or hydrophobic contacts with pyrrolidine) using Schrödinger Suite.
Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.
Q. What strategies mitigate stability issues during long-term storage?
- Methodological Answer :
- Storage Conditions : Use amber vials under argon at –20°C to prevent photodegradation and oxidation.
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 1 month) and monitor via HPLC. Add antioxidants (e.g., BHT) if decomposition is observed.
- Lyophilization : For aqueous formulations, lyophilize with cryoprotectants (e.g., trehalose) to enhance shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
